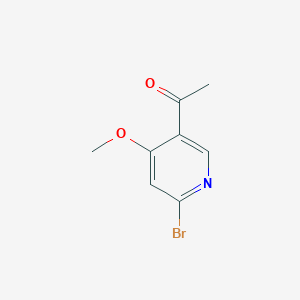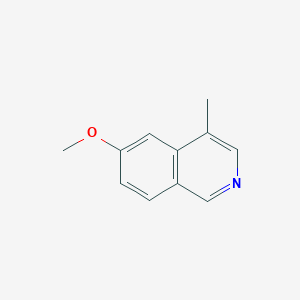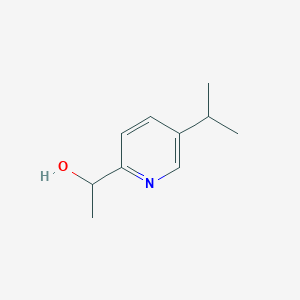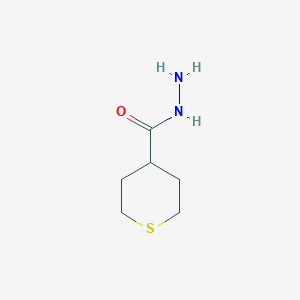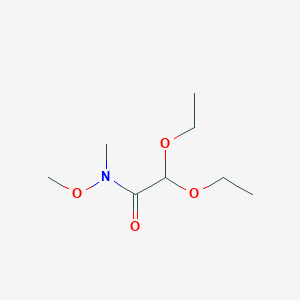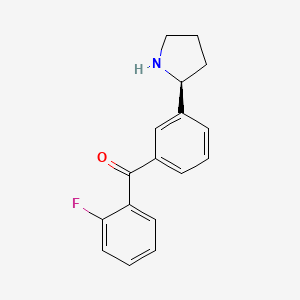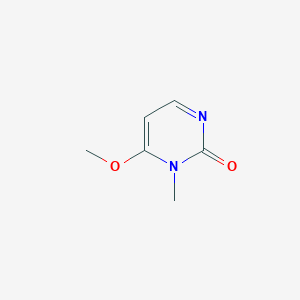
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions, a methyl group at the 3 position, and an oxidized nitrogen atom in the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium typically involves the chlorination of 3-methylpyridine N-oxide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of 3-methylpyridine N-oxide and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pyridine N-oxide.
Reduction: 3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1-oxidopyridin-1-ium
- 4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Uniqueness
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
2,4-dichloro-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Cl2NO/c1-4-5(7)2-3-9(10)6(4)8/h2-3H,1H3 |
InChIキー |
VHAZCGSGCCDREW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C[N+](=C1Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



